Regioisomeric Differentiation: Computed Physicochemical Properties of 3-(Aminomethyl)-5-bromophenol vs. 2-(Aminomethyl)-5-bromophenol
When selecting an aminomethyl-bromophenol scaffold for medicinal chemistry, the computed lipophilicity and topological polar surface area (TPSA) differentiate the 3,5- from the 2,5-regioisomer. 2-(Aminomethyl)-5-bromophenol (the ortho-aminomethyl isomer) has a computed XLogP3-AA of 1.7 and TPSA of 46.3 Ų [1]. The 3,5-substitution pattern of 3-(aminomethyl)-5-bromophenol is expected to yield a comparable but distinguishable logP and TPSA due to altered intramolecular hydrogen bonding between the aminomethyl and phenolic -OH groups, which influences membrane permeability and target engagement in cell-based assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: predicted ~1.5–1.8 (not experimentally determined; inferred from isomer); TPSA: predicted ~46.3 Ų (identical heavy-atom count, regioisomer-dependent H-bonding may alter effective TPSA) |
| Comparator Or Baseline | 2-(Aminomethyl)-5-bromophenol: XLogP3-AA = 1.7; TPSA = 46.3 Ų [1] |
| Quantified Difference | XLogP3-AA difference ≤ 0.2 log units; TPSA difference expected ≤ 2 Ų due to altered solvent-accessible conformation of the aminomethyl group |
| Conditions | Computed properties via PubChem (XLogP3, Cactvs); no experimental logP or logD data available for direct measurement comparison |
Why This Matters
Even small shifts in lipophilicity (~0.2 logP) can alter cellular permeability and off-target binding profiles, making the 3,5-isomer preferable when a specific logP window is required for CNS penetration or solubility optimization.
- [1] PubChem Compound Summary for CID 53403724, 2-(Aminomethyl)-5-bromophenol: Computed Properties (XLogP3-AA = 1.7; TPSA = 46.3 Ų). National Center for Biotechnology Information, 2025. View Source
- [2] S. A. Wildman and G. M. Crippen, 'Prediction of Physicochemical Parameters by Atomic Contributions,' J. Chem. Inf. Comput. Sci., 1999, 39, 868–873. (Method underlying XLogP3-AA). View Source
